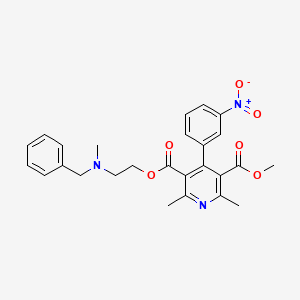

Nicardipine pyridine metabolite II

Übersicht

Beschreibung

Nicardipine pyridine metabolite II is a derivative of nicardipine, a dihydropyridine calcium channel blocker. Nicardipine is primarily used for the treatment of hypertension and angina. The metabolite is formed during the metabolic breakdown of nicardipine in the human body, specifically in the liver. This compound retains some of the pharmacological properties of the parent drug and is of interest in pharmacokinetic and pharmacodynamic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nicardipine pyridine metabolite II involves several steps, starting from nicardipine. The primary synthetic route includes:

Oxidation: Nicardipine undergoes oxidation to form the pyridine derivative.

Hydrolysis: The ester groups in nicardipine are hydrolyzed to form the corresponding acids.

Cyclization: The intermediate compounds undergo cyclization to form the pyridine ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large quantities of nicardipine are subjected to controlled oxidation and hydrolysis reactions.

Purification: The resulting product is purified using techniques such as crystallization and chromatography to obtain the pure metabolite

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms of the metabolite.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of the pyridine ring.

Reduction Products: Reduced forms of the metabolite with altered pharmacological properties.

Substitution Products: Compounds with different functional groups replacing the original ones

Wissenschaftliche Forschungsanwendungen

Overview

- Chemical Identity : Nicardipine pyridine metabolite II has the molecular formula and a molecular weight of 477.51 g/mol.

- Biological Activity : This compound exhibits antihypertensive properties by inhibiting calcium influx through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.

Pharmacokinetics and Pharmacodynamics

This compound serves as a reference compound in pharmacokinetic studies aimed at understanding the metabolism of nicardipine. The following points summarize its pharmacokinetic properties:

- Metabolism : Nicardipine is extensively metabolized in the liver, with this compound being one of its primary metabolites. The metabolic pathway involves cytochrome P450 enzymes, which facilitate the conversion of nicardipine into various metabolites.

- Bioavailability : Studies indicate that the bioavailability of nicardipine can be influenced by food intake, affecting the plasma levels of both nicardipine and its metabolites .

Calcium Channel Modulation Studies

This compound is utilized in research to study calcium channel modulation, particularly its effects on cardiovascular health. It provides insights into how calcium channel blockers can influence vascular smooth muscle contraction and relaxation.

Pharmacokinetic Studies

The compound is instrumental in pharmacokinetic studies that investigate its absorption, distribution, metabolism, and excretion (ADME) properties. It aids in understanding how nicardipine is processed in the body and how its metabolites may contribute to therapeutic effects .

Drug Development

As a reference compound, this compound is valuable in developing new calcium channel blockers. Its unique metabolic pathway offers opportunities for creating drugs with improved efficacy and safety profiles.

Therapeutic Potential

Research into this compound’s potential therapeutic effects extends beyond hypertension management. Preliminary studies suggest it may influence other physiological processes, warranting further investigation into its clinical significance.

Case Study 1: Pharmacokinetic Analysis

A study employed high-performance liquid chromatography (HPLC) to analyze plasma samples from subjects treated with nicardipine hydrochloride. The extraction efficiencies for nicardipine and its pyridine metabolite II were reported at 77.4% and 81.1%, respectively, demonstrating the reliability of this analytical method for pharmacokinetic assessments .

Case Study 2: Interaction Studies

Research has indicated that this compound may interact with various drug transporters and enzymes when administered alongside other medications. Understanding these interactions is crucial for optimizing therapeutic regimens involving calcium channel blockers.

Wirkmechanismus

The mechanism of action of nicardipine pyridine metabolite II involves the inhibition of calcium ion influx through voltage-sensitive calcium channels. This inhibition leads to:

Vasodilation: Relaxation of vascular smooth muscles, resulting in reduced blood pressure.

Improved Oxygen Supply: Enhanced oxygen delivery to the myocardium, beneficial in angina treatment.

Molecular Targets: The primary targets are the L-type calcium channels in the cardiovascular system.

Pathways Involved: The compound affects the calcium signaling pathways, leading to decreased intracellular calcium levels and subsequent muscle relaxation

Vergleich Mit ähnlichen Verbindungen

Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

Amlodipine: A long-acting calcium channel blocker with similar therapeutic uses.

Felodipine: Used for the treatment of high blood pressure and angina.

Comparison:

Uniqueness: Nicardipine pyridine metabolite II is unique due to its specific metabolic pathway and the formation of the pyridine ring structure.

Pharmacological Properties: While similar to other dihydropyridines, it has distinct pharmacokinetic and pharmacodynamic profiles.

Therapeutic Applications: Shares common therapeutic applications with other calcium channel blockers but may offer unique benefits in specific clinical scenarios

Biologische Aktivität

Nicardipine pyridine metabolite II (Nic-Pyr M II) is a significant metabolite of the calcium channel blocker Nicardipine, primarily used in treating hypertension and angina. This article explores the biological activity of Nic-Pyr M II, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C26H27N3O6

- Molecular Weight : 477.51 g/mol

The structure of Nic-Pyr M II includes a pyridine ring, which is crucial for its pharmacological properties. This compound is formed through metabolic processes in the liver, typically involving cytochrome P450 enzymes that catalyze the transformation of Nicardipine into its various metabolites, including Nic-Pyr M II.

Nic-Pyr M II exhibits significant biological activity as an antihypertensive agent. Its primary mechanism involves:

- Inhibition of Calcium Influx : Like its parent compound, Nic-Pyr M II inhibits calcium influx through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.

- Influence on Signaling Pathways : Preliminary studies suggest that Nic-Pyr M II may also affect other signaling pathways related to cardiovascular health, although detailed mechanisms remain under investigation.

Pharmacokinetics and Metabolism

Research indicates that Nicardipine is rapidly metabolized into various metabolites, including Nic-Pyr M II. Key findings from pharmacokinetic studies include:

- Rapid Metabolism : Following oral administration, Nicardipine is extensively metabolized, with significant portions eliminated via urine .

- Biexponential Decline : Plasma levels of Nicardipine decline biexponentially after intravenous infusion, indicating a complex elimination process .

- Food Interaction : Food intake can reduce the bioavailability of Nicardipine, impacting the levels of its metabolites in the plasma .

Comparative Analysis with Other Calcium Channel Blockers

A comparison of Nic-Pyr M II with other calcium channel blockers highlights its unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nicardipine | C26H29N3O6 | Parent compound; primarily used for hypertension. |

| Amlodipine | C20H25ClN2O5S | Longer half-life; used for chronic hypertension management. |

| Felodipine | C18H19Cl2N3O4 | More selective for vascular smooth muscle; less effect on heart rate. |

| Nifedipine | C17H18N2O6 | Rapid onset; used for acute angina attacks. |

| This compound | C26H27N3O6 | Unique metabolic pathway influencing pharmacological profile. |

Eigenschaften

IUPAC Name |

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROZWIBBDLLXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208592 | |

| Record name | Nicardipine pyridine metabolite II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59875-58-0 | |

| Record name | Nicardipine pyridine metabolite II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicardipine pyridine metabolite II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydro Nicardipine (Freebase) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.